2-Bromo-6-iodonaphthalene

Catalog No.
S964780
CAS No.
389806-32-0
M.F
C10H6BrI
M. Wt
332.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-iodonaphthalene

CAS Number

389806-32-0

Product Name

2-Bromo-6-iodonaphthalene

IUPAC Name

2-bromo-6-iodonaphthalene

Molecular Formula

C10H6BrI

Molecular Weight

332.96 g/mol

InChI

InChI=1S/C10H6BrI/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H

InChI Key

VYMNCOOEVDIPTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)I)C=C1Br

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1Br
  • Cycloaddition Reactions: 2-Bromo-6-iodonaphthalene participates in a specific type of organic reaction called cycloaromatization. During this reaction, the molecule undergoes a rearrangement to form a new aromatic ring structure. The bromo and iodo substituents on the molecule play a crucial role in activating it for this cyclization process with various substrates, including aromatic and aliphatic compounds [].

2-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It features a naphthalene core substituted with bromine at the 2-position and iodine at the 6-position. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic properties and potential applications in synthesis and biological studies.

, particularly those involving nucleophilic substitution due to the presence of both halogen substituents. Key reactions include:

  • Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, facilitating the formation of more complex organic structures .
  • Electrophilic Aromatic Substitution: The iodine substituent can activate the aromatic ring towards electrophilic attack, allowing for further functionalization.

Research indicates that 2-Bromo-6-iodonaphthalene may exhibit biological activity, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential applications as:

  • Anticancer Agents: Some studies suggest that halogenated naphthalenes may have cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Agents: Compounds similar to 2-Bromo-6-iodonaphthalene have shown potential in inhibiting inflammatory pathways, thus serving as leads for new therapeutic agents .

The synthesis of 2-Bromo-6-iodonaphthalene typically involves several key steps:

  • Bromination and Iodination: Starting from naphthalene or its derivatives, bromination can be achieved using bromine in an appropriate solvent. Subsequently, iodine can be introduced through electrophilic iodination reactions.
  • Cross-Coupling Techniques: Palladium-catalyzed cross-coupling techniques can also be employed to form this compound from simpler precursors .
  • Alternative Synthetic Routes: Other methods may include direct halogenation of naphthalene derivatives under specific conditions to achieve selective substitution at the desired positions.

2-Bromo-6-iodonaphthalene has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its electronic properties, it is explored for use in organic electronics and photonic devices.
  • Pharmaceutical Research: Its derivatives are investigated for potential therapeutic uses, particularly in anti-inflammatory and anticancer drugs .

Studies on 2-Bromo-6-iodonaphthalene's interactions focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine allows it to participate in diverse chemical transformations, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 2-Bromo-6-iodonaphthalene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-3-iodonaphthaleneC₁₀H₆BrISimilar halogenation pattern
2-Bromo-6-fluoronaphthaleneC₁₀H₆BrFFluorine instead of iodine
1-Bromo-2-iodonaphthaleneC₁₀H₆BrIDifferent substitution pattern
2-IodonaphthaleneC₁₀H₇INo bromine substituent

Each of these compounds exhibits unique properties based on their halogen substituents' nature and position on the naphthalene ring. The dual halogenation in 2-Bromo-6-iodonaphthalene provides distinct reactivity patterns that can be exploited for specific synthetic applications.

Traditional synthetic approaches to 2-bromo-6-iodonaphthalene primarily rely on established halogenation methodologies that have been developed and refined over decades of research [4] [5]. These methods typically involve either sequential introduction of halogen atoms or direct dihalogenation processes under controlled conditions [6] [7].

Sequential Bromination-Iodination Approaches

Sequential halogenation represents the most straightforward synthetic strategy for preparing 2-bromo-6-iodonaphthalene, involving the stepwise introduction of bromine and iodine atoms onto the naphthalene framework [8] [4]. This approach allows for greater control over regioselectivity and typically produces higher yields compared to simultaneous dihalogenation methods [3] [6].

The fundamental principle underlying sequential bromination-iodination involves exploiting the differential reactivity of halogenating agents and the electronic properties of the naphthalene substrate [4] [5]. Initial bromination typically occurs at the more reactive positions, followed by selective iodination at the remaining available sites [6]. Research demonstrates that bromination of naphthalene under controlled conditions using bromine in carbon tetrachloride solvent at temperatures below 10°C with 150-watt lamp irradiation can achieve yields up to 90% for polybrominated products [4].

The mechanism of sequential halogenation involves electrophilic aromatic substitution where the first halogen atom influences the reactivity and orientation of subsequent halogenation reactions [9] [10]. Studies indicate that bromination typically precedes iodination due to the higher electrophilicity of bromine under most reaction conditions [11] [12]. The presence of the initial bromine substituent creates both electronic and steric effects that direct the second halogenation to specific positions on the naphthalene ring [3] [6].

Sequential Halogenation MethodReaction ConditionsYield (%)Selectivity
Photobromination followed by iodination150W lamp, <10°C, CCl₄90Single stereoisomer
Room temperature sequential additionControlled temperatureVariableRegioselective
Electrophilic cyclization sequenceNaHCO₃, CH₃CN, RT75-93Exclusive formation

Optimization studies reveal that reaction temperature, solvent choice, and reaction time significantly influence both yield and selectivity in sequential halogenation processes [4] [5]. Lower temperatures generally favor higher selectivity but may require longer reaction times to achieve complete conversion [11]. The use of polar aprotic solvents such as acetonitrile has been shown to enhance both reaction rates and product selectivity compared to non-polar alternatives [13].

Direct Di-Halogenation Techniques

Direct dihalogenation approaches offer an alternative strategy for synthesizing 2-bromo-6-iodonaphthalene through simultaneous introduction of both halogen atoms in a single synthetic operation [6] [7]. These methods typically require more stringent reaction conditions but can provide improved synthetic efficiency by eliminating intermediate isolation steps [5] [11].

Research into direct dihalogenation of naphthalene derivatives demonstrates that careful control of reaction stoichiometry and conditions can achieve regioselective formation of desired dihalogenated products [6]. Studies using calcined montmorillonite potassium sulfate clay as a catalyst system show that bromination of naphthalene with three to four molar equivalents of bromine at room temperature produces 1,4,6-tribromonaphthalene in 66% yield along with various dibromonaphthalene isomers [6].

The mechanistic pathway for direct dihalogenation involves competing electrophilic aromatic substitution reactions where multiple halogenating species react simultaneously with the naphthalene substrate [7] [12]. Computational studies suggest that the regioselectivity of direct dihalogenation depends on the relative reaction rates of different electrophilic species and the electronic distribution within the naphthalene ring system [9] [10].

Micellar halogenation represents an environmentally benign approach to direct dihalogenation using hydrogen peroxide and alkali metal halides in aqueous media [5]. This method employs cationic surfactants such as cetyltrimethylammonium bromide to facilitate halogenation reactions in aqueous environments, offering advantages in terms of environmental compatibility and reaction selectivity [5].

Direct Dihalogenation MethodCatalyst/ConditionsMajor ProductYield (%)
Clay-catalyzed polybrominationKSF clay, RT1,4,6-Tribromonaphthalene66
Micellar halogenationCTAB/H₂O₂, aqueous1-Halo-naphtholsVariable
Photochemical dihalogenationInternal irradiationTetrabromonaphthalene90

Novel Catalytic Synthesis Strategies

Contemporary synthetic approaches to 2-bromo-6-iodonaphthalene increasingly rely on advanced catalytic methodologies that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [14] [15]. These modern strategies represent significant advances over traditional halogenation methods by incorporating transition metal catalysis and photochemical activation [16] [17].

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed halogenation reactions have emerged as powerful tools for the selective synthesis of dihalogenated naphthalene derivatives [14] [18]. These methods typically employ palladium, iridium, or other transition metal complexes to facilitate carbon-halogen bond formation under mild and controllable conditions [15] [19].

Palladium-catalyzed carbon-hydrogen halogenation represents a particularly significant advancement in this field, enabling direct functionalization of aromatic carbon-hydrogen bonds without pre-activation [18]. Research demonstrates that palladium complexes with quinoline-type ligands can catalyze the bromination and iodination of carboxylic acid and amino acid-derived amides with yields ranging from 25% to 86% [18]. These reactions proceed through directed carbon-hydrogen activation mechanisms where coordinating functional groups guide the metal catalyst to specific reaction sites [14] [19].

Iridium-catalyzed peri-borylation reactions offer an alternative approach for preparing substituted naphthalene derivatives that can subsequently undergo halogenation [15]. Studies show that iridium complexes derived from [Ir(cod)OMe]₂ and tetramethyl phenanthroline ligands can catalyze the borylation of carbon-hydrogen bonds peri to silyl groups in naphthalenes with yields up to 84% [15]. The resulting borylated products can then be converted to halogenated derivatives through established transformation reactions [15].

Transition Metal MethodCatalyst SystemReaction ConditionsYield (%)
Pd-catalyzed C-H halogenationPd(II)/quinoline ligandsRoom temperature25-86
Ir-catalyzed peri-borylation[Ir(cod)OMe]₂/L5THF, 80°C, 24h84
TMP₂Mg·2LiBr halogenationMagnesium amide baseTHF, -78°C to RTUp to 93

Base-mediated halogenation using bis(2,2,6,6-tetramethylpiperidino)magnesium lithium bromide salt represents another significant development in transition metal-mediated synthesis [20]. This method achieves high yields of mono- and dihalogenated naphthalene derivatives through metalation followed by reaction with molecular halogens [20]. Research indicates that this approach can produce iodinated, brominated, and chlorinated products with yields ranging from 89% to 93% depending on the specific halogenating reagent employed [20].

The mechanism of transition metal-mediated halogenation typically involves metal coordination to the aromatic substrate, followed by carbon-hydrogen bond activation and subsequent halogen transfer [14] [19]. Computational studies suggest that the regioselectivity of these reactions depends on the electronic properties of both the metal catalyst and the organic substrate [21] [22].

Photochemical Synthesis Optimization

Photochemical halogenation represents a modern and environmentally sustainable approach to synthesizing halogenated naphthalene derivatives [16] [17] [23]. These methods utilize visible light activation to promote halogenation reactions under mild conditions with enhanced selectivity and reduced environmental impact [16] [24].

Visible light-mediated halogenation reactions typically employ photocatalysts such as ruthenium bipyridyl complexes or organic photosensitizers to facilitate halogen transfer processes [16] [17]. Research demonstrates that photocatalytic systems can achieve chlorination, bromination, and iodination of various organic substrates with moderate to excellent yields under ambient conditions [16]. The use of blue light-emitting diodes as the light source provides precise control over reaction initiation and progression [17].

The mechanism of photocatalytic halogenation involves photoexcitation of the catalyst followed by electron transfer processes that generate reactive halogen species [16] [17]. Studies indicate that the excited state photocatalyst can undergo either oxidative or reductive quenching cycles depending on the specific reaction conditions and substrate requirements [17] [23]. These processes enable the formation of halogen radicals or electrophilic halogen species that react selectively with aromatic substrates [16].

Optimization of photochemical halogenation requires careful consideration of multiple reaction parameters including light intensity, wavelength, photocatalyst concentration, and reaction atmosphere [23] [24]. Research shows that the use of household compact fluorescent lamps can provide sufficient photon flux for effective halogenation reactions while maintaining cost-effectiveness and operational simplicity [16].

Photochemical MethodLight SourcePhotocatalystReaction Medium
Visible light halogenationBlue LEDRu(bpy)₃Cl₂Organic solvents
Household lamp activationCFLAlizarin red SAqueous/organic
Photosensitized reactionsUV lampOrganic sensitizersVarious media

Advanced photochemical strategies incorporate flow reactor technology and continuous processing to enhance reaction efficiency and scalability [23]. These systems enable precise control over residence time, temperature, and light exposure while facilitating real-time monitoring of reaction progress [16] [17]. The integration of photochemical methods with microreactor technology represents a promising direction for industrial implementation of these synthetic approaches [23].

Nuclear Magnetic Resonance Spectral Analysis (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Two-Dimensional Techniques)

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization of 2-Bromo-6-iodonaphthalene [1] [2]. The compound, with molecular formula C₁₀H₆BrI and molecular weight 332.96 g/mol, exhibits distinctive spectroscopic signatures due to the presence of both bromine and iodine substituents on the naphthalene ring system [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 2-Bromo-6-iodonaphthalene is expected to display characteristic aromatic proton signals in the typical aromatic region between 7.0 and 8.5 parts per million [3]. Based on structural analysis and comparison with related halogenated naphthalene derivatives such as 2-bromo-6-nitronaphthalene, specific chemical shift patterns can be predicted [4]. The aromatic protons positioned ortho to the halogen substituents are anticipated to appear as distinct signals between 8.0-8.3 parts per million due to the electron-withdrawing effects of both bromine and iodine atoms [4] [5].

The remaining aromatic protons are expected to exhibit chemical shifts in the range of 7.3-7.9 parts per million, appearing as complex multiplets due to long-range coupling interactions within the naphthalene ring system [6] [4]. The coupling patterns will be influenced by the electronic effects of the halogen substituents, with iodine exerting a stronger deshielding effect than bromine due to its larger atomic size and greater polarizability [3] [5].

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides direct structural information about the carbon framework of 2-Bromo-6-iodonaphthalene [3] [7]. The aromatic carbon atoms are expected to resonate in the typical aromatic region between 110-140 parts per million [3] [8]. Carbons directly bonded to the halogen substituents will exhibit characteristic downfield shifts, with the carbon bearing iodine appearing around 90-110 parts per million and the carbon bearing bromine around 120-130 parts per million [5] [8].

The remaining aromatic carbons of the naphthalene ring system will appear in the standard aromatic region between 125-135 parts per million [8]. The multiplicity and chemical shift patterns will be influenced by the electronic and steric effects of the halogen substituents, providing valuable structural confirmation [3] [7].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide comprehensive structural elucidation capabilities [9] [10] [11]. Correlation Spectroscopy experiments reveal through-bond ¹H-¹H coupling relationships, enabling assignment of individual proton resonances within the aromatic system [9] [10].

Heteronuclear Single Quantum Coherence spectroscopy establishes direct ¹H-¹³C connectivity, facilitating unambiguous assignment of carbon-hydrogen relationships [9] [11]. Heteronuclear Multiple Bond Correlation experiments provide information about long-range ¹H-¹³C coupling interactions, essential for complete structural confirmation of the substitution pattern [9] [11].

Nuclear Magnetic Resonance TypeChemical Shift Range (ppm)AssignmentCoupling Pattern
¹H Nuclear Magnetic Resonance8.0-8.3H-1, H-5 (ortho to halogens)Singlet or doublet
¹H Nuclear Magnetic Resonance7.6-7.9H-3, H-4, H-7, H-8Complex multiplet
¹³C Nuclear Magnetic Resonance130-140Non-halogenated aromatic carbons-
¹³C Nuclear Magnetic Resonance120-130C-2 (C-Br)-
¹³C Nuclear Magnetic Resonance90-110C-6 (C-I)-

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical information about the molecular structure and fragmentation behavior of 2-Bromo-6-iodonaphthalene [12] [13]. The molecular ion peak is expected to appear at mass-to-charge ratio 332/334, exhibiting the characteristic isotope pattern associated with bromine-containing compounds [12] [14].

Molecular Ion and Isotope Patterns

The molecular ion [M]⁺- displays a distinctive isotope pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ratio approximately 1:1) and iodine (¹²⁷I, monoisotopic) [12] [14]. This results in a molecular ion cluster at mass-to-charge ratios 332 and 334, with the relative intensities reflecting the natural abundance of bromine isotopes [14] [15].

Fragmentation Pathways

The primary fragmentation pathways involve loss of halogen atoms, consistent with the typical behavior of halogenated aromatic compounds [13] [16] [15]. Loss of bromine (mass 79/81) produces fragment ions at mass-to-charge ratio 253/255, while loss of iodine (mass 127) generates fragments at mass-to-charge ratio 205 [13] [15].

Additional fragmentation includes formation of halogen cations (Br⁺ at mass-to-charge ratio 79/81 and I⁺ at mass-to-charge ratio 127) and naphthalene ring fragments [13] [17] [18]. The naphthalene core structure typically produces a stable fragment at mass-to-charge ratio 126, often appearing as the base peak due to aromatic stabilization [18] [15].

Fragment (m/z)IdentityRelative IntensityFragmentation Mechanism
332/334[M]⁺- (molecular ion)Weak to moderateMolecular ion with Br isotope pattern
253/255[M-Br]⁺ModerateLoss of bromine radical
205[M-I]⁺Moderate to strongLoss of iodine radical
127I⁺LowDirect halogen cation
126Naphthalene fragmentStrong (base peak)Aromatic ring stabilization
79/81Br⁺Low to moderateDirect halogen cation

Thermodynamic Properties

Solubility Parameters in Organic Solvents

The solubility behavior of 2-Bromo-6-iodonaphthalene in organic solvents is governed by intermolecular interactions including van der Waals forces, π-π stacking interactions, and dipole-dipole interactions [19] [20] [21]. The compound exhibits limited water solubility due to its hydrophobic aromatic nature and lacks significant hydrogen bonding capability [19] [20].

Polar Aprotic Solvents

2-Bromo-6-iodonaphthalene demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, tetrahydrofuran, and dichloromethane [22] [20] [23]. These solvents provide favorable solvation environments for the moderately polar dihalogenated naphthalene system [24] [23]. Dichloromethane, with a polarity index of 3.1, exhibits particularly good compatibility due to its ability to engage in favorable dipole-dipole interactions with the halogenated aromatic system [23].

Aromatic Solvents

Strong solubility is expected in aromatic solvents such as benzene and toluene due to π-π stacking interactions between the naphthalene ring system and the aromatic solvent molecules [20] [21] [23]. These interactions provide significant stabilization energy, enhancing the dissolution process [21] [25].

Protic Solvents

Limited solubility is observed in protic solvents including methanol and ethanol due to poor hydrogen bonding capability and the hydrophobic nature of the aromatic system [25] [23]. The polarity mismatch between the moderately polar halogenated compound and highly polar protic solvents results in unfavorable solvation energetics [21] [25].

Solvent CategoryRepresentative SolventsExpected SolubilityInteraction Basis
Polar aproticDMSO, THF, DCMHighDipole-dipole interactions
AromaticBenzene, tolueneHighπ-π stacking interactions
HalogenatedChloroform, DCMHighHalogen-halogen interactions
ProticMethanol, ethanolLowPoor hydrogen bonding
Non-polarHexane, petroleum etherLowLimited van der Waals interactions

Phase Transition Behavior

The phase transition behavior of 2-Bromo-6-iodonaphthalene is influenced by the molecular symmetry, intermolecular interactions, and the electronic effects of the halogen substituents [26] [27] [28]. While specific experimental data for this compound remains limited, comparative analysis with structurally related naphthalene derivatives provides insight into expected thermal behavior [29] [30] [26].

Melting Point Considerations

The melting point of 2-Bromo-6-iodonaphthalene is expected to be influenced by the asymmetric substitution pattern and the relative sizes of the bromine and iodine atoms [29] [26] [28]. Comparison with related compounds such as 2-bromo-1-iodonaphthalene (melting point 65°C) and 2-bromo-3-iodonaphthalene (melting point 75-78°C) suggests a melting point in the range of 60-80°C [29] [31].

Polymorphism and Crystal Structure

Halogenated naphthalene derivatives often exhibit polymorphic behavior, with multiple crystalline forms possible depending on crystallization conditions [28] [32]. The study of 2-bromonaphthalene revealed three distinct crystalline forms with different thermal stability ranges [28]. Similar polymorphic behavior may be expected for 2-Bromo-6-iodonaphthalene due to the presence of multiple halogen substituents [28] [33].

Thermal Stability

The thermal stability of 2-Bromo-6-iodonaphthalene is governed by the strength of the carbon-halogen bonds and the aromatic stabilization of the naphthalene ring system [30] [26]. The compound is expected to be stable under normal storage conditions but may undergo thermal decomposition at elevated temperatures through carbon-halogen bond cleavage [30] [28].

Sublimation and Vaporization

The enthalpies of sublimation and vaporization are expected to be significantly higher than those of unsubstituted naphthalene due to increased molecular weight and enhanced intermolecular interactions [30] [26] [27]. The presence of heavy halogen atoms increases the van der Waals interactions, resulting in elevated phase transition temperatures and enthalpies [26] [27].

Phase Transition PropertyExpected RangeInfluencing Factors
Melting Point60-80°CHalogen size, molecular symmetry
Boiling Point>300°CIntermolecular interactions, molecular weight
Sublimation Enthalpy>60 kJ/molVan der Waals forces, aromatic interactions
Thermal Decomposition>200°CCarbon-halogen bond strength

XLogP3

4.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

2-Bromo-6-iodonaphthalene

Dates

Last modified: 08-16-2023

Explore Compound Types